

CalFluor 647 Azide: A Technical Guide for Advanced Bioimaging and Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CalFluor 647 Azide**

Cat. No.: **B12374256**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 647 Azide is a far-red fluorescent probe renowned for its utility in bioorthogonal chemistry, specifically in the realm of "click chemistry."^{[1][2][3]} As a member of the CalFluor family of dyes, it is engineered to be fluorogenic, exhibiting minimal fluorescence until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.^{[3][4]} This "turn-on" characteristic is highly advantageous for cellular imaging, as it significantly reduces background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio without the need for extensive wash steps. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of **CalFluor 647 Azide**.

Core Chemical and Physical Properties

CalFluor 647 Azide is a water-soluble, rhodamine-based dye with an azide moiety that allows for its covalent attachment to alkyne-modified biomolecules. Its key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	<chem>C43H66N7O10S2Si</chem>	
Molecular Weight	933.24 g/mol	
Appearance	Dark red amorphous solid	
Solubility	Water, DMSO, DMF	
Storage	Store at -20°C, desiccated and protected from light	

Spectroscopic Properties

The fluorogenic nature of **CalFluor 647 Azide** is its most distinguishing feature. The azide form is efficiently quenched, but upon reaction with an alkyne to form a stable triazole, its fluorescence quantum yield increases dramatically.

Property	CalFluor 647 Azide	CalFluor 647-Triazole (Post-Click Reaction)	Reference
Excitation Maximum (λ _{ex})	655 nm	657 nm	
Emission Maximum (λ _{em})	678 nm	674 nm	
Quantum Yield (Φ)	0.0056	0.25	
Fluorescence Enhancement	-	~45-fold	
Molar Extinction Coefficient (ε)	Not Reported	Not Reported (See Note 1)	
Spectrally Similar Dyes	Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5	Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5	

Note 1: The molar extinction coefficient for **CalFluor 647 Azide** and its triazole adduct have not been reported in the reviewed literature. However, for the spectrally similar dye BP Fluor 647 Azide, a molar extinction coefficient of $270,000 \text{ cm}^{-1}\text{M}^{-1}$ has been reported. This value may serve as a useful approximation.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline for labeling an alkyne-modified protein with **CalFluor 647 Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- **CalFluor 647 Azide**
- Copper(II) sulfate (CuSO_4)
- Copper-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., sodium ascorbate)
- DMSO or DMF for dissolving the dye
- Purification column (e.g., size-exclusion chromatography)

Procedure:

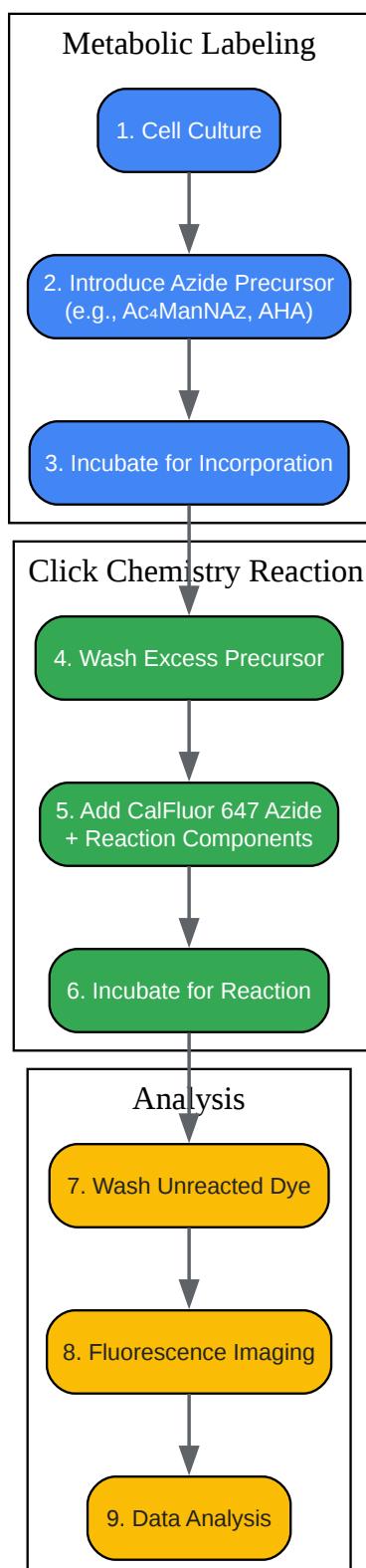
- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **CalFluor 647 Azide** in anhydrous DMSO.
 - Prepare a 100 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 200 mM stock solution of the copper ligand in deionized water.

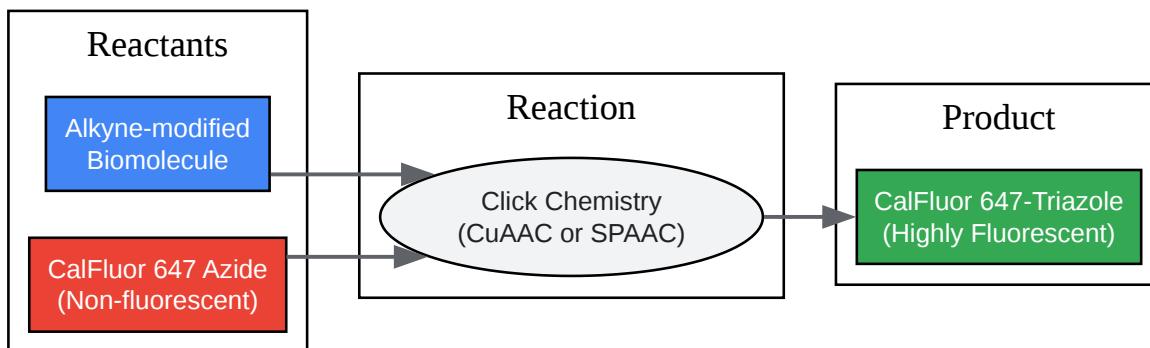
- Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
 - Add the **CalFluor 647 Azide** stock solution to achieve a 2- to 10-fold molar excess over the protein.
 - Prepare a premix of CuSO₄ and the ligand in a 1:2 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 50-100 µM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
- Purification:
 - Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a cyclooctyne-activated CalFluor 647. For intracellular targets, a cell-permeable cyclooctyne would be required.

Materials:


- Cells with azide-modified surface biomolecules


- CalFluor 647 conjugated to a strained alkyne (e.g., DBCO, BCN)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Seed cells in a glass-bottom dish suitable for imaging and culture them to the desired confluence.
 - If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac₄ManNAz for glycans) for 24-48 hours.
- Labeling Reaction:
 - Prepare a stock solution of the CalFluor 647-strained alkyne conjugate in DMSO.
 - Dilute the conjugate in pre-warmed complete cell culture medium to a final concentration of 10-50 μ M.
 - Wash the cells twice with warm PBS.
 - Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Wash the cells three times with warm PBS to remove any unreacted probe.
 - Replace the PBS with a suitable imaging medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CalFluor 647 Azide | CAS:1798306-01-0 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. CalFluor 647 Azide, 1798306-01-0 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [CalFluor 647 Azide: A Technical Guide for Advanced Bioimaging and Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12374256#calfluor-647-azide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com